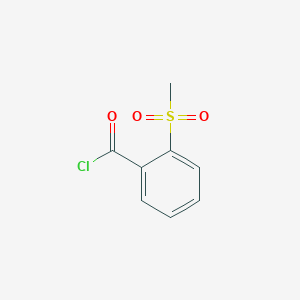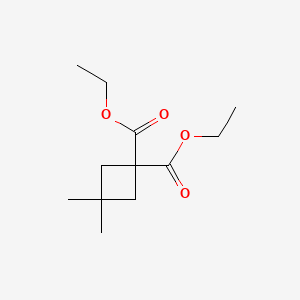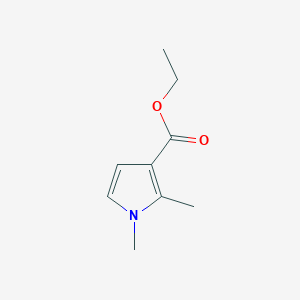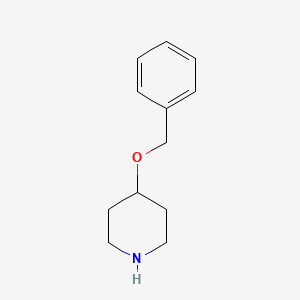
2-(Methylsulfonyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)benzoyl chloride is an organic compound with the molecular formula C8H7ClO3S. It is a derivative of benzoyl chloride, where a methylsulfonyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
2-(Methylsulfonyl)benzoyl chloride is a complex organic compound that has been studied for its potential antimicrobial activity . The primary targets of this compound are likely bacterial cells, particularly those that are resistant to traditional antibiotics
Mode of Action
Similar compounds have been shown to interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation . These interactions can lead to changes in the target cells, potentially disrupting their normal functions and leading to their death .
Biochemical Pathways
It is likely that the compound interferes with essential cellular processes in its target organisms, such as cell division or protein synthesis . The downstream effects of these disruptions could include cell death and a reduction in the overall population of the target organisms .
Result of Action
The primary result of the action of this compound is likely the death of target bacterial cells . This can lead to a reduction in the overall population of these organisms, potentially making it an effective antimicrobial agent .
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors. For example, the presence of other substances could potentially interfere with its activity. Additionally, factors such as temperature and pH could potentially affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)benzoyl chloride typically involves the chlorination of 2-(Methylsulfonyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the 2-(Methylsulfonyl)benzoic acid with thionyl chloride, which results in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow processes may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Esterification Reactions: It can react with alcohols to form esters.
Amidation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Esterification: Alcohols are used as nucleophiles, and the reaction is often catalyzed by a base or an acid.
Amidation: Amines are used as nucleophiles, and the reaction can be carried out under mild heating.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Substituted Benzoyl Compounds: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(Methylsulfonyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: The parent compound without the methylsulfonyl group.
4-Methylsulfonylbenzoyl Chloride: A similar compound with the methylsulfonyl group in the para position.
Methanesulfonyl Chloride: A related compound with a sulfonyl chloride group.
Uniqueness
2-(Methylsulfonyl)benzoyl chloride is unique due to the presence of both the benzoyl and methylsulfonyl groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various applications in scientific research.
Properties
IUPAC Name |
2-methylsulfonylbenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVRWECYWMHJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2929156.png)

![4-[butyl(methyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2929158.png)
![4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile](/img/structure/B2929160.png)
![ethyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2929162.png)
![1-cyclopropyl-3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrrolidin-2-one](/img/structure/B2929163.png)

![[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2929165.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}propanamide](/img/structure/B2929167.png)
![(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2929169.png)
![N-[2-(dimethylamino)ethyl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride](/img/structure/B2929171.png)

